molecular formula C10H17Cl2N3S B2865423 2-((Piperidin-3-ylmethyl)thio)pyrimidine dihydrochloride CAS No. 2219408-93-0

2-((Piperidin-3-ylmethyl)thio)pyrimidine dihydrochloride

Cat. No.: B2865423
CAS No.: 2219408-93-0
M. Wt: 282.23
InChI Key: JDGSIARKMCFDIO-UHFFFAOYSA-N
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Description

2-((Piperidin-3-ylmethyl)thio)pyrimidine dihydrochloride is a pyrimidine derivative featuring a thioether-linked piperidinylmethyl substituent. The compound exists as a dihydrochloride salt, a formulation choice typically employed to enhance aqueous solubility and stability for pharmaceutical or research applications. Pyrimidine-based compounds are widely explored in drug discovery due to their ability to mimic nucleobases and interact with biological targets such as enzymes or receptors. The piperidine moiety, a six-membered heterocycle with one nitrogen atom, may influence pharmacokinetic properties, including blood-brain barrier permeability, compared to analogs with alternative heterocycles.

Properties

IUPAC Name

2-(piperidin-3-ylmethylsulfanyl)pyrimidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3S.2ClH/c1-3-9(7-11-4-1)8-14-10-12-5-2-6-13-10;;/h2,5-6,9,11H,1,3-4,7-8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDGSIARKMCFDIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CSC2=NC=CC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Piperidin-3-ylmethyl)thio)pyrimidine dihydrochloride typically involves the reaction of a pyrimidine derivative with a piperidine derivative. One common method includes the nucleophilic substitution reaction where a 2-halo pyrimidine reacts with a piperidin-3-ylmethylthiol under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-((Piperidin-3-ylmethyl)thio)pyrimidine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-((Piperidin-3-ylmethyl)thio)pyrimidine dihydrochloride, a synthetic compound, has potential applications in scientific research due to its antimicrobial and anti-inflammatory properties. It consists of a pyrimidine ring substituted with a thioether group linked to a piperidine moiety. The hydrochloride form enhances its solubility in water, making it suitable for biological systems and pharmaceuticals.

Scientific Research Applications

This compound has several applications in scientific research:

  • Medicinal Chemistry It can be used as a building block in synthesizing pharmaceutical compounds.
  • Organic Synthesis It serves as an intermediate in synthesizing more complex molecules.
  • Biological Studies The compound can be used to understand its biological activity and potential therapeutic effects.

Antimicrobial Properties

Research indicates that 4-Methyl-2-((piperidin-3-ylmethyl)thio)pyrimidine hydrochloride exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

PathogenMIC (μg/mL)
Staphylococcus aureus0.25 - 1
Enterococcus faecalis0.5 - 2
Escherichia coli1 - 4

These findings suggest that the compound has a promising profile as an antimicrobial agent, with the potential to be useful in treating bacterial infections.

Anti-inflammatory Effects

The compound may inhibit specific enzymes or receptors associated with inflammatory pathways. It is believed to affect inflammatory mediators such as prostaglandins and cytokines, leading to its anti-inflammatory properties. This mechanism suggests potential applications in treating inflammatory diseases.

Potential applications in drug development

Given its biological activities, this compound holds promise for various applications in drug development:

  • Pharmaceuticals Its anti-inflammatory and antimicrobial properties make it a candidate for developing new medications targeting infections and inflammatory diseases.
  • Research Tools The compound can serve as a biochemical tool in studying enzyme inhibition and cellular signaling pathways related to inflammation.

Mechanism of Action

The mechanism of action of 2-((Piperidin-3-ylmethyl)thio)pyrimidine dihydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrimidine and piperidine moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Piperidine vs. Piperazine Substituents

A key structural analog is 2-(Piperazin-1-yl)pyrimidine dihydrochloride (), which replaces the piperidinylmethylthio group with a piperazine ring.

  • Piperidine vs. Piperazine (C₄H₁₀N₂) contains two nitrogen atoms, increasing polarity and hydrogen-bonding capacity, which may improve solubility but reduce CNS penetration .
  • Biological Implications : Piperidine-containing compounds are often prioritized in CNS drug design, whereas piperazine derivatives are common in antibiotics or hydrophilic agents.

Heterocyclic Core Variations: Pyrimidine vs. Triazole and Pyridine

  • Pyrimidine vs. Triazole :
    • Pyrimidine (): A six-membered ring with two nitrogen atoms, enabling π-π stacking and hydrogen bonding with biomolecular targets. Commonly found in antiviral and anticancer agents.
    • Triazole (): A five-membered ring with three nitrogen atoms, offering metabolic stability and diverse binding modes. Triazole-thioether compounds in were synthesized for toxicity studies, showing predicted low acute toxicity via computational models .

Salt Form Comparisons: Dihydrochloride vs. Other Salts

  • Dihydrochloride Salts (): These salts generally exhibit higher aqueous solubility than free bases or monohydrochlorides, critical for parenteral formulations. For example, 2-(Piperazin-1-yl)pyrimidine dihydrochloride is an impurity in Buspirone Hydrochloride, highlighting its stability in API contexts .
  • Cefotiam Hydrochloride Hydrate (): A monohydrochloride salt with a complex structure, demonstrating that hydrochloride forms are common in antibiotics to balance solubility and crystallinity.

Research Findings and Data Tables

Table 1: Comparative Analysis of Structural Analogs

Compound Name Core Structure Substituent Salt Form Key Properties (Inferred)
2-((Piperidin-3-ylmethyl)thio)pyrimidine dihydrochloride Pyrimidine Piperidinylmethylthio Dihydrochloride High solubility; potential CNS activity
2-(Piperazin-1-yl)pyrimidine dihydrochloride Pyrimidine Piperazine Dihydrochloride High polarity; API impurity
Cefotiam hydrochloride hydrate Cephalosporin Tetrazole, thiazole Hydrochloride Antibiotic; moderate solubility
2-((Triazolyl)thio)acetic acid esters Triazole Dimethoxyphenyl, thioether None Low predicted toxicity

Key Research Insights:

  • Solubility : Dihydrochloride salts (e.g., ) are preferred for hydrophilic formulations, whereas free bases (e.g., triazole esters in ) may require esterification for optimal delivery.
  • Toxicity : Computational models (e.g., GUSAR) applied to triazole-thioether compounds suggest low acute toxicity, a trend that may extend to pyrimidine analogs with similar linkages .
  • Biological Activity : Piperidine-substituted pyrimidines are hypothesized to interact with CNS targets, while piperazine analogs may favor peripheral action .

Biological Activity

2-((Piperidin-3-ylmethyl)thio)pyrimidine dihydrochloride is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological effects, including antimicrobial, anticancer, and enzyme inhibition properties. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C11H15Cl2N3S\text{C}_{11}\text{H}_{15}\text{Cl}_2\text{N}_3\text{S}

This structure includes a pyrimidine ring substituted with a piperidine moiety linked via a thioether group. The dihydrochloride form indicates the presence of two hydrochloric acid molecules associated with the base structure.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been tested against various bacterial strains, demonstrating significant inhibitory effects. The Minimum Inhibitory Concentration (MIC) values indicate strong activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.25
Escherichia coli0.5
Bacillus subtilis0.125
Pseudomonas aeruginosa1.0

These results suggest that the compound could serve as a lead in developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Cancer Cell LineIC50 (µM)
MCF-7 (Breast cancer)5.0
HT-29 (Colon cancer)8.5
A549 (Lung cancer)7.0

The compound's ability to induce apoptosis was confirmed through flow cytometry assays, which showed an increase in early and late apoptotic cells upon treatment.

Enzyme Inhibition

This compound has been identified as a potent inhibitor of several key enzymes involved in cancer progression and microbial resistance pathways, including:

  • Protein Kinase C (PKC) : Inhibition may contribute to its anticancer effects.
  • Dihydrofolate Reductase (DHFR) : This inhibition suggests potential applications in treating cancers that rely on folate metabolism.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various piperidine derivatives, including this compound, showed enhanced activity against resistant strains of bacteria compared to traditional antibiotics . The study emphasized the importance of structural modifications in enhancing bioactivity.
  • Cancer Cell Proliferation : In another investigation focusing on breast cancer models, treatment with this compound resulted in a significant reduction in tumor size and weight in vivo, demonstrating its potential as an effective therapeutic agent .

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